Sodium;3-[(5-bromofuran-2-yl)methylamino]propanoate
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Overview
Description
Sodium;3-[(5-bromofuran-2-yl)methylamino]propanoate is a chemical compound that features a brominated furan ring attached to a propanoate group via a methylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;3-[(5-bromofuran-2-yl)methylamino]propanoate typically involves the bromination of furan followed by the introduction of a methylamino group. The final step involves the formation of the propanoate ester. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by esterification processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Sodium;3-[(5-bromofuran-2-yl)methylamino]propanoate can undergo various chemical reactions, including:
Oxidation: The brominated furan ring can be oxidized to form different functional groups.
Reduction: The compound can be reduced to remove the bromine atom or alter the furan ring.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, while substitution can produce various substituted furans.
Scientific Research Applications
Sodium;3-[(5-bromofuran-2-yl)methylamino]propanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium;3-[(5-bromofuran-2-yl)methylamino]propanoate involves its interaction with specific molecular targets. The brominated furan ring can interact with enzymes or receptors, leading to various biological effects. The methylamino group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-furfural: A brominated furan derivative used in the synthesis of pharmaceuticals and agrochemicals.
Benzofuran derivatives: Compounds with a benzofuran scaffold that exhibit antimicrobial and anticancer activities.
Uniqueness
Sodium;3-[(5-bromofuran-2-yl)methylamino]propanoate is unique due to its specific combination of a brominated furan ring and a propanoate ester. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
sodium;3-[(5-bromofuran-2-yl)methylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3.Na/c9-7-2-1-6(13-7)5-10-4-3-8(11)12;/h1-2,10H,3-5H2,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAXGVBQUFSIQT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)CNCCC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrNNaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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